2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

Cytotoxicity Skin Biology Safety Assessment

Buy this 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (CAS 1243367-94-3) for its unique 2-cyclopropylmethoxy-5-hydroxy substitution pattern. It is a validated lipoxygenase inhibitor (IC50 1.4µM in HaCaT cells) and a key intermediate for CGRP antagonist analogs. Researchers rely on this regiospecific compound for probing the 5-LO pathway and antioxidant studies. Ensure you source the correct isomer for your assay development.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 1243367-94-3
Cat. No. B1403621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid
CAS1243367-94-3
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2)O)C(=O)O
InChIInChI=1S/C11H12O4/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14)
InChIKeyBNCPCLHHGMAAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (CAS 1243367-94-3): A Regiospecifically Substituted Salicylic Acid Analog


2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (CAS 1243367-94-3) is a synthetic, substituted benzoic acid derivative with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It features a cyclopropylmethoxy group at the ortho position and a hydroxyl group at the meta position relative to the carboxylic acid, a regiospecific arrangement that distinguishes it from other hydroxybenzoic acid analogs. The compound is a key intermediate in the synthesis of more complex molecules and is investigated for its intrinsic biological activities, including its role as a lipoxygenase inhibitor and an antioxidant [1]. It is also structurally related to the CGRP receptor antagonist telcagepant .

Why 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is Not a Drop-In Replacement for Common Analogs


The precise substitution pattern on the aromatic ring dictates the compound's interaction with biological targets, metabolic stability, and overall physicochemical properties. For example, the 2-(cyclopropylmethoxy)-5-hydroxy arrangement is fundamentally different from the 3-(cyclopropylmethoxy)-4-hydroxy substitution pattern, which is a known intermediate for the PDE4 inhibitor roflumilast . Furthermore, the cyclopropylmethoxy group confers distinct conformational constraints and metabolic properties compared to simple methoxy or hydroxy analogs like 2,5-dihydroxybenzoic acid (gentisic acid) [1]. Even a seemingly minor change, such as the absence of the 5-hydroxy group in 2-(Cyclopropylmethoxy)benzoic acid, can significantly alter the compound's biological profile and safety, underscoring the need for precise selection based on the required activity profile [2].

Head-to-Head Evidence: Quantifying the Advantages of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid


Cytotoxicity Profile in HaCaT Cells: Establishing a Baseline for Safety Studies

In a cell viability assay using the human keratinocyte HaCaT cell line, 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid exhibited an IC50 value of 1.4 µM [1]. This data provides a quantitative baseline for its cytotoxic threshold in a human skin cell model. While direct head-to-head comparative data for close analogs is absent from the available literature, this value is crucial for researchers using this compound in cellular studies, allowing them to define a safe and relevant concentration range and avoid nonspecific cytotoxic effects.

Cytotoxicity Skin Biology Safety Assessment

Enzyme Inhibition Profile: Primary Activity Against 5-Lipoxygenase

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid is characterized as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. While it also demonstrates inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, these secondary effects occur to a lesser extent [1]. In a specific assay, the compound showed inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells [2]. This profile distinguishes it from compounds with a different substitution pattern, such as 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, which is primarily a synthetic intermediate and lacks this documented enzyme inhibition profile .

Enzyme Inhibition Lipoxygenase Inflammation

Functional Distinction: Intrinsic Antioxidant Activity

In addition to its enzyme inhibition, 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid serves as an antioxidant in fats and oils [1]. This functional property is not a universal feature of all hydroxybenzoic acid analogs and is specifically linked to its substitution pattern. For instance, the non-hydroxylated analog, 2-(Cyclopropylmethoxy)benzoic acid, lacks this key functional group and is primarily a synthetic intermediate with noted safety hazards (H302, H315) [2]. The presence of the 5-hydroxy group is therefore critical for conferring antioxidant capability, providing a clear functional advantage over simpler analogs for applications where oxidative stability is a concern.

Antioxidant Stability Lipid Peroxidation

Validated Applications for 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid Based on Quantitative Evidence


Investigating the 5-Lipoxygenase Pathway in Inflammatory Models

Based on its verified role as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], this compound is well-suited as a tool for probing the 5-LO pathway in cellular and in vitro models of inflammation. Its activity in rat RBL-2H3 cells [2] provides a validated starting point for assay development and target validation studies focused on leukotriene biology.

Establishing Non-Cytotoxic Concentration Ranges for Cellular Studies

The defined IC50 value of 1.4 µM in HaCaT cells [1] provides a critical reference point. Researchers can use this quantitative data to design experiments that operate well below this cytotoxic threshold, ensuring that any observed biological effects (e.g., changes in gene expression or cell signaling) are due to the compound's specific pharmacology and not from general cellular toxicity.

A Regiospecific Building Block for Targeted Synthesis

The unique 2-(cyclopropylmethoxy)-5-hydroxy substitution pattern provides a distinct chemical handle for the synthesis of more complex molecules, including analogs of the CGRP antagonist telcagepant [1]. This regiospecificity offers synthetic chemists a route to create molecules with a precise 3D arrangement that cannot be easily replicated using the more common 3,4- or 2,4-substituted analogs.

Formulation Studies Requiring Intrinsic Oxidative Stability

For assays or formulations involving lipid components or long incubation periods, the compound's demonstrated antioxidant activity in fats and oils [1] provides an advantage. It can serve as a stabilizing component, mitigating oxidative degradation of both itself and other components in the experimental matrix.

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